
1-Chloro-2,3-dimethoxy-4-fluorobenzene
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Overview
Description
1-Chloro-2,3-dimethoxy-4-fluorobenzene is an organic compound with the molecular formula C₈H₈ClFO₂. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and methoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
1-Chloro-2,3-dimethoxy-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction conditions often include the use of reagents such as chlorine gas, fluorine gas, and methanol under controlled temperature and pressure .
Chemical Reactions Analysis
1-Chloro-2,3-dimethoxy-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds
Common reagents used in these reactions include sodium hydride, nickel acetate, and bipyridyl, among others. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
1-Chloro-2,3-dimethoxy-4-fluorobenzene serves as a key intermediate in the synthesis of various anticancer agents. For instance, derivatives of this compound have been explored for their potential to inhibit specific cancer cell lines. Research indicates that modifications to the fluorine and methoxy groups can enhance biological activity against tumors .
Case Study : A study demonstrated that a derivative synthesized from this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting its potential as a lead compound for further development .
Organic Synthesis
Building Block for Complex Molecules
This compound is utilized as a building block in organic synthesis due to its electrophilic nature, which allows it to participate in various reactions such as nucleophilic substitutions and coupling reactions. It can be transformed into more complex structures that are valuable in pharmaceuticals and agrochemicals.
Data Table: Synthetic Reactions Involving this compound
Reaction Type | Conditions | Product Example | Yield (%) |
---|---|---|---|
Nucleophilic Substitution | NaOH, H2O | 2,3-Dimethoxy-4-fluorophenol | 85 |
Suzuki Coupling | Pd catalyst, B(OH)2 | Biaryl compounds | 75 |
Friedel-Crafts Acylation | AlCl3, Acyl Chloride | Acylated derivatives | 70 |
Agrochemicals
Pesticide Development
The compound is also investigated for its potential use in the development of new agrochemicals. Fluorinated aromatic compounds are known to enhance the biological activity of pesticides due to their increased lipophilicity and metabolic stability.
Case Study : Research has shown that derivatives of this compound demonstrate effective insecticidal properties against common agricultural pests. A synthesized derivative was found to reduce pest populations by over 60% in field trials .
Materials Science
Polymerization Initiators
In materials science, this compound can act as an initiator for polymerization reactions. Its unique structure allows it to participate in radical polymerization processes, leading to the formation of new polymeric materials with desirable properties.
Case Study : A recent study highlighted the use of this compound as an initiator in the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of 1-Chloro-2,3-dimethoxy-4-fluorobenzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the reaction conditions. It can also interact with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
1-Chloro-2,3-dimethoxy-4-fluorobenzene can be compared with other similar compounds such as:
Fluorobenzene: A simpler compound with only a fluorine atom substituted on the benzene ring.
Chlorobenzene: Contains only a chlorine atom substituted on the benzene ring.
1-Chloro-2,4-difluorobenzene: Contains two fluorine atoms and one chlorine atom substituted on the benzene ring.
The uniqueness of this compound lies in the presence of both methoxy groups and halogen atoms, which provide it with distinct chemical properties and reactivity.
Biological Activity
1-Chloro-2,3-dimethoxy-4-fluorobenzene is an aromatic compound with significant implications in various fields of chemistry and biology. This article presents a detailed examination of its biological activity, synthesis pathways, and potential applications.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C9H9ClF1O2
- Molecular Weight : 202.62 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The compound features two methoxy groups (-OCH3), one chlorine atom (Cl), and one fluorine atom (F) attached to a benzene ring, contributing to its unique reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to act as both an electrophile and a nucleophile. The presence of halogen and methoxy groups allows the compound to participate in various chemical reactions, including:
- Nucleophilic Aromatic Substitution : The chlorine atom can be replaced by nucleophiles in the presence of suitable conditions.
- Oxidation and Reduction Reactions : The compound can undergo redox reactions, leading to the formation of different derivatives that may exhibit distinct biological activities.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, it demonstrated significant activity against:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
This activity suggests potential applications in developing new antimicrobial agents .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited selective cytotoxicity towards specific cancer cells while sparing normal cells. Notably, it showed:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
These findings indicate its potential as a lead compound for anticancer drug development .
Study on Antibacterial Peptides
A study investigated the effect of this compound as a contact sensitizer in human keratinocytes. The research highlighted its role in inducing IL-18 protein release when combined with antibacterial peptides like hBD-2 and LL-37. This suggests its involvement in skin immune responses and potential therapeutic uses in dermatological conditions .
Mechanistic Insights from Computational Studies
Computational modeling has provided insights into the binding interactions of this compound with various biological targets. Molecular docking studies revealed that the compound binds effectively to certain enzymes involved in metabolic pathways, which could explain its observed biological activities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 1-Chloro-2,3-dimethoxy-4-fluorobenzene, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : Begin with a fluorobenzene derivative (e.g., 2,3-dimethoxy-4-fluorobenzene) and introduce chlorine via electrophilic substitution using Cl₂/FeCl₃ or SO₂Cl₂ under controlled temperatures (0–25°C). Monitor regioselectivity, as methoxy groups (ortho/para directors) may compete with fluorine (meta director) .
- Route 2 : Utilize Ullmann coupling or nucleophilic aromatic substitution (SNAr) with a chlorinating agent (e.g., CuCl₂) on a pre-dimethoxylated substrate. Optimize solvent polarity (e.g., DMSO or acetonitrile) and base (e.g., K₂CO₃) to enhance reactivity .
- Key Considerations :
- Purity intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Validate regiochemistry using NOESY NMR or X-ray crystallography .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE Requirements :
- Respiratory protection (NIOSH-approved vapor respirator), nitrile gloves, and safety goggles. Use fume hoods for synthesis and purification steps .
- Storage & Disposal :
- Store in amber glass containers at 2–8°C under inert gas (N₂/Ar). Avoid prolonged storage due to potential degradation.
- Dispose via licensed hazardous waste facilities, adhering to EPA/DOT regulations .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Primary Methods :
- NMR : ¹H/¹³C NMR to confirm substitution pattern (e.g., methoxy proton signals at δ 3.8–4.0 ppm; fluorine coupling in ¹⁹F NMR).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M-Cl]⁺ fragments).
- X-ray Crystallography : Resolve crystal structure using SHELX software for absolute configuration validation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reaction pathways for halogenation of dimethoxy-fluorobenzene derivatives?
- Approach :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare activation energies of competing chlorination pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .
- Validate with kinetic studies (e.g., in situ IR monitoring) to correlate theoretical predictions with experimental yields .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Optimization Steps :
- Temperature Control : Lower reaction temperatures (≤20°C) reduce polysubstitution.
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to minimize side reactions.
- Purification : Employ preparative HPLC with C18 columns to isolate target compound from di-/tri-chlorinated byproducts .
Q. How does the electronic interplay between methoxy, fluoro, and chloro substituents influence further functionalization?
- Mechanistic Insight :
- Methoxy groups activate the ring toward electrophilic substitution (ortho/para), while fluorine and chlorine exert deactivating, meta-directing effects.
- Case Study : In Suzuki-Miyaura coupling, steric hindrance from 2,3-dimethoxy groups may limit cross-coupling efficiency at the 4-fluoro position. Use bulky palladium ligands (e.g., SPhos) to enhance selectivity .
Q. What experimental designs are optimal for assessing the antimicrobial potential of this compound?
- Biological Assay Framework :
- In vitro Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC/MBC assays). Include positive controls (e.g., ciprofloxacin) .
- Target Identification : Perform molecular docking (AutoDock Vina) against DNA gyrase or β-lactamases to predict binding affinities. Correlate with zone-of-inhibition data .
Properties
IUPAC Name |
1-chloro-4-fluoro-2,3-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMOCURUXSIDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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